2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol
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Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol is a heterocyclic compound that contains both a thiazole ring and a phenol group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol typically involves the formation of the thiazole ring followed by the introduction of the phenol group. One common method involves the reaction of 2-aminothiazole with a methoxy-substituted phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as column chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Lacks the methoxyphenol group but shares the thiazole ring.
5-Methoxy-2-aminophenol: Contains the methoxyphenol group but lacks the thiazole ring.
2-(2-Amino-1,3-thiazol-4-yl)phenol: Similar structure but without the methoxy group.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenol is unique due to the presence of both the thiazole ring and the methoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-6-2-3-7(9(13)4-6)8-5-15-10(11)12-8/h2-5,13H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNSEWJAXMDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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